exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
Chemical classification and nomenclature
This compound belongs to the class of bicyclic organic compounds known as bridged amines. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride, reflecting its specific stereochemical configuration. The molecular formula of the hydrochloride salt is C₇H₁₄ClN, with a molecular weight of 147.65 grams per mole.
The compound is also known by several synonymous names including exo-2-Aminonorbornane hydrochloride, norbornan-2-amine hydrochloride, and exo-2-bornanamine hydrochloride. The Chemical Abstracts Service registry number for this compound is 39245-79-9, which serves as its unique identifier in chemical databases. The prefix "exo" in the nomenclature indicates the stereochemical orientation of the amine group relative to the bicyclic framework, distinguishing it from its "endo" stereoisomer.
According to the chemical classification system, this compound falls under the broader category of primary amines, as defined by the presence of one alkyl substituent attached to the nitrogen atom. The bicyclo[2.2.1]heptane skeleton, also known as the norbornane framework, consists of a cyclohexane ring with a methylene bridge connecting positions 1 and 4, creating a rigid three-dimensional structure.
Historical context and development
The development of this compound can be traced to the broader study of norbornane derivatives, which emerged from investigations into bicyclic systems in the mid-20th century. The parent compound norbornane itself was first systematically studied as part of research into bridged bicyclic hydrocarbons. The name "norbornane" derives from "bornane," which is 1,7,7-trimethylnorbornane, being a derivative of camphor (bornanone), with the prefix "nor" indicating the absence of certain methyl substituents.
Research into aminonorbornane derivatives gained momentum through the work on Diels-Alder chemistry and the synthesis of amino acid derivatives. Early synthetic approaches involved the Diels-Alder reaction using alpha, beta-dehydroamino acids as key intermediates. These methodologies were later refined and expanded to include various synthetic routes for accessing both endo and exo stereoisomers of aminonorbornane compounds.
The specific synthesis and characterization of exo-Bicyclo[2.2.1]heptan-2-amine and its hydrochloride salt have been documented in various patent applications and research publications over several decades. Notable developments include improved synthetic methodologies that avoid the use of toxic reagents such as hydrogen cyanide, leading to safer and more economical preparation methods.
Significance in organic chemistry research
The significance of this compound in organic chemistry research stems from several key factors. First, its rigid bicyclic structure provides an excellent platform for studying conformational effects and stereochemical relationships in organic molecules. Fourier-transform microwave spectroscopy studies have revealed that the compound exists in multiple conformers arising from internal rotation of the amino group, with the most stable conformation having both amino N-H bonds staggered with respect to adjacent C-H bonds.
The compound serves as a valuable substrate in reductive amination studies, where it has been used to investigate the scope and limitations of various reducing agents. Research has demonstrated that sodium triacetoxyborohydride effectively facilitates the reductive amination of aldehydes and ketones with aminonorbornane derivatives, providing high yields and excellent selectivity. These studies have contributed to the development of general protocols for the synthesis of complex amine-containing molecules.
The compound has also found applications in the development of bioisosteric replacements for aromatic amines. Recent research has demonstrated that 1-aminonorbornanes, structurally related to the 2-amino derivatives, can serve as effective aniline bioisosteres with improved metabolic stability profiles. This discovery has opened new avenues for drug discovery applications where metabolic susceptibility is a concern.
Relationship to bicyclic amine family compounds
This compound is a member of the broader family of bicyclic amines, which includes various structurally related compounds with different substitution patterns and stereochemical arrangements. The bicyclic amine family encompasses compounds based on different bridged ring systems, including bicyclo[2.2.1]heptane (norbornane), bicyclo[2.2.2]octane, and other polycyclic frameworks.
Within the norbornane-derived amine subfamily, there are several positional isomers including 1-aminonorbornane and 2-aminonorbornane, each with their respective endo and exo stereoisomers. The 1-aminonorbornane derivatives have been investigated for their antiprotozoal properties, showing activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. These studies have revealed structure-activity relationships within the bicyclic amine family, highlighting the importance of stereochemistry and substitution patterns.
The relationship between different members of the bicyclic amine family extends to their synthetic accessibility and chemical reactivity. Many of these compounds can be prepared through related synthetic methodologies, including Diels-Alder reactions, reductive amination procedures, and various nitrogen functionalization reactions. The shared bicyclic framework provides common structural features that influence their chemical behavior and potential applications.
Research into bicyclic amines has also revealed their utility as building blocks for more complex molecular architectures. The rigid three-dimensional structure of the norbornane framework constrains molecular conformations, making these compounds valuable for studying molecular recognition phenomena and for designing molecules with specific spatial arrangements. This structural constraint has been exploited in the development of receptor ligands and enzyme inhibitors, where precise molecular geometry is crucial for biological activity.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S,4R)-bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H/t5-,6+,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-NLRFIBDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Reduction of bicyclo[2.2.1]heptan-2-one | Bicyclo[2.2.1]heptan-2-one | LiAlH4 or NaBH4 | Anhydrous ether, reflux | >85% | Followed by amination |
| Catalytic hydrogenation | Bicyclo[2.2.1]heptane derivatives | Pd/C, H2 gas | 50 psi, 80°C | High | Industrial scale |
| Reductive amination | Bicyclo[2.2.1]heptan-2-one | NH3, NaBH3CN or H2/Pd-C | Ambient to high pressure | Moderate to high | Selective exo isomer formation |
| Hydrochloride salt formation | exo-Bicyclo[2.2.1]heptan-2-amine | HCl (aqueous or ethereal) | Room temperature | Quantitative | Enhances stability and solubility |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and strained bicyclic structure make this compound susceptible to oxidation. Common transformations include:
-
Conversion to bicyclo[2.2.1]heptan-2-one :
Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions oxidizes the amine to the corresponding ketone.Reagents : KMnO₄ (aqueous H₂SO₄), CrO₃ (acetic acid)
Conditions : 60–80°C, 4–6 hours
Yield : ~75% (CrO₃)
Reduction Reactions
Reductive modifications target the amine group or the bicyclic backbone:
-
Formation of diamine derivatives :
Catalytic hydrogenation (H₂, Pd/C) reduces the bicyclic structure while preserving the amine functionality, yielding saturated diamine analogs.
Conditions : 50–60 psi H₂, 25°C, 12 hours
Yield : 82%
Substitution Reactions
The amine group participates in nucleophilic substitution and coupling reactions:
Alkylation and Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form secondary amines.
Conditions : DMF, 60°C, 8 hours
Yield : 68% -
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or carboxylic acids using coupling agents like HATU .
Example : Synthesis of exo-N-(bicyclo[2.2.1]heptan-2-yl)picolinamide :
Reagents : Picolinic acid, HATU, DMF
Conditions : Room temperature, 16 hours
Yield : 87%
Palladium-Catalyzed C(sp³)–H Arylation
The rigid bicyclic structure facilitates selective C–H functionalization. A silver-free Pd(II)-catalyzed arylation protocol enables direct coupling with aryl iodides :
Reagents : Pd(OAc)₂, aryl iodide, K₂CO₃
Conditions : 100°C, 24 hours in DMF
Yield : Up to 72%
Suzuki-Miyaura Cross-Coupling
The amine hydrochloride serves as a precursor for boron-containing intermediates used in Suzuki reactions:
Reagents : Pd(PPh₃)₄, aryl boronic acid
Conditions : 80°C, 12 hours in THF/H₂O
Yield : 65–78%
Stability and Reactivity Considerations
-
Acid/Base Stability : Stable in simulated gastric fluid (SGF) and intestinal fluid (SIF), making it suitable for pharmaceutical studies.
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
The chemical versatility of exo-bicyclo[2.2.1]heptan-2-amine hydrochloride underscores its utility as a scaffold in synthetic chemistry. Its rigid structure directs regioselective transformations, enabling precise molecular modifications for targeted applications.
Scientific Research Applications
Medicinal Chemistry
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride has been studied for its potential therapeutic applications, particularly as an antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor plays a significant role in inflammatory responses and cancer metastasis.
- Mechanism of Action : The compound inhibits CXCR2, which may reduce cell migration and proliferation associated with tumor progression, indicating potential use in treating metastatic cancers.
-
Case Studies :
- A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity against pancreatic cancer cell lines, suggesting its utility in developing targeted cancer therapies.
Organic Synthesis
The compound serves as a valuable building block in the synthesis of complex organic molecules.
- Applications :
- Utilized as a chiral auxiliary in asymmetric synthesis.
- Acts as a precursor for synthesizing various pharmaceuticals and agrochemicals.
Biological Research
Research has focused on the biological activity of this compound, particularly its interaction with various receptors.
- Receptor Interactions :
- The compound selectively binds to sigma receptors, influencing cellular signaling pathways involved in inflammation and cancer progression.
- Potential Applications :
- Investigated for neuroprotective effects due to its interaction with NMDA receptors, which are crucial in neurotransmission and neurodegenerative disorders.
Biochemical Properties
The biochemical profile of this compound reveals significant implications for its use in research:
| Property | Description |
|---|---|
| Binding Affinity | High selectivity for sigma-2 receptors |
| Cellular Effects | Inhibits proliferation of cancer cells |
| Toxicity | Dose-dependent toxicity observed above 100 μM |
Pharmacokinetics
The pharmacokinetic properties indicate that this compound maintains stability under physiological conditions, enhancing its oral bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physical Properties of Key Analogues
Pharmacological Activity
TC-5214 (S-(+)-Mecamylamine)
- Mechanism : Neuronal nicotinic receptor (NNR) antagonist.
- Applications : Antidepressant and anxiolytic effects demonstrated in preclinical studies. The S-(+) enantiomer exhibits higher selectivity for α4β2 and α3β4 NNR subtypes compared to racemic mecamylamine .
Mecamylamine HCl
- Mechanism: Non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs).
- Applications : Historically used for hypertension; repurposed for smoking cessation and alcohol dependence due to CNS activity. Toxicity studies show concentration-dependent cell viability reduction in MDCK and N2a cell lines at >100 µM .
2-Phenyl Derivatives (e.g., 5a–5f)
- Mechanism: Non-competitive NMDA receptor antagonists targeting the phencyclidine (PCP) binding site.
- Applications : Neuroprotective agents with micromolar binding affinities. Compound 5a (2-phenyl-N-(2-(piperidin-1-yl)ethyl) derivative) showed the highest NMDA receptor affinity and in vivo efficacy in rodent models .
Physicochemical Properties
- Solubility : The parent compound (exo-Bicyclo...) requires heating/sonication for solubility, while methyl- or phenyl-substituted analogues (e.g., mecamylamine) show improved solubility in polar solvents due to increased hydrophobicity .
- Stability : All compounds are stable at room temperature but degrade under prolonged exposure to moisture or heat.
Biological Activity
exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as Bicyclo[2.2.1]heptan-2-amine hydrochloride, is a bicyclic amine compound that has garnered attention for its unique structural properties and potential therapeutic applications. This article delves into its biological activity, focusing on its interactions with specific receptors, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 147.65 g/mol. The compound features a bicyclic structure that enhances its stability and solubility, particularly in its hydrochloride form, which is crucial for biological applications.
The primary biological activity of this compound is attributed to its role as an antagonist of the CXC chemokine receptor 2 (CXCR2). This receptor is implicated in inflammatory responses and cancer metastasis. By inhibiting CXCR2, the compound may reduce cell migration and proliferation associated with tumor progression, suggesting its potential utility in treating metastatic cancers.
Pharmacological Studies and Findings
Recent studies have explored the pharmacological effects of this compound across various biological systems:
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : In preclinical studies, this compound demonstrated significant inhibition of CXCR2-mediated pathways, leading to reduced tumor cell migration in vitro. This suggests a promising avenue for developing anti-metastatic therapies targeting this receptor.
- Neuropharmacology : Compounds derived from the bicyclic structure have been evaluated for their effects on NMDA receptors, where modifications to the structure resulted in varying degrees of antagonistic activity. For instance, derivatives showed moderate binding at NMDA receptors, indicating potential for developing neuroprotective agents .
- Antiviral Research : Some studies have reported that bicyclic amines exhibit antiviral properties; however, this compound showed limited effectiveness against certain viruses like influenza and coxsackievirus B4, highlighting the need for further structural optimization to enhance its antiviral efficacy .
Synthesis and Applications
The synthesis of this compound typically involves reductive amination methods using starting materials like bicyclo[2.2.1]heptan-2-one and ammonia under reducing conditions such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH). This synthesis route allows for high yields and purity essential for biological testing.
In addition to its therapeutic potential, this compound serves as a valuable intermediate in organic synthesis and materials science due to its unique structural properties.
Q & A
Q. What are the optimal synthetic routes for exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride?
The synthesis typically involves stereoselective strategies to achieve the exo-configuration. For structurally related compounds like AGN 192403 hydrochloride, a two-step process includes:
- Step 1 : Cyclization of a ketone precursor (e.g., bicyclic ketone) with methylamine under reductive amination conditions.
- Step 2 : Acidic workup to isolate the hydrochloride salt. Key reagents include sodium cyanoborohydride for reductive amination and HCl for salt formation. Reaction conditions (temperature, solvent polarity) must be optimized to favor the exo-isomer .
Q. How can solubility and stability be determined for aqueous experimental systems?
- Solubility : Use gravimetric analysis by dissolving the compound in deionized water (e.g., 20 mg/mL as reported for AGN 192403 hydrochloride) and filtering undissolved particulates .
- Stability : Conduct accelerated stability studies via HPLC or LC-MS under varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation products over 14–30 days .
Q. Which analytical techniques are critical for confirming structural purity?
- NMR : - and -NMR to verify bicyclic framework and amine proton environment (e.g., δ 1.2–2.8 ppm for bridgehead protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 189.73 for CHClN) .
- Chiral HPLC : For enantiomeric purity, using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
Q. What receptor specificity has been reported for this compound class?
Structural analogs (e.g., AGN 192403 hydrochloride) exhibit high affinity for imidazoline I1 receptors (K < 100 nM) over α-adrenergic receptors, validated via competitive binding assays using -clonidine . For nicotinic acetylcholine receptors (nAChRs), enantiomers like TC-5214 show subtype-specific antagonism (IC ~10 µM for α3β4 nAChR) .
Advanced Research Questions
Q. How can contradictory pharmacological data across studies be resolved?
Discrepancies in receptor activity (e.g., I1 vs. nAChR modulation) may arise from:
- Enantiomeric differences : Use chiral separation to isolate isomers and compare binding affinities .
- Assay conditions : Standardize buffer composition (e.g., Mg/Ca concentrations) and cell lines (CHO vs. HEK293) for receptor expression .
- Positive controls : Include reference ligands (e.g., clonidine for I1, mecamylamine for nAChR) to validate assay systems .
Q. What strategies mitigate by-product formation during synthesis?
- By-products : Symmetrical ureas or diastereomers may form during amination.
- Mitigation :
- Use excess methylamine (2.5 eq) to drive reductive amination to completion .
- Monitor reaction progress via TLC (silica gel, ethyl acetate:methanol 9:1) or inline IR for amine intermediate detection .
- Purify via recrystallization (ethanol/water) or flash chromatography (SiO, dichloromethane:methanol gradient) .
Q. How do stereochemical variations impact biological activity?
Enantiomers of bicyclic amines (e.g., TC-5214 vs. racemic mecamylamine) exhibit divergent receptor profiles:
- TC-5214 (S-(+)-enantiomer) : Potent nAChR antagonism (IC 0.5 µM for α4β2) and antidepressant efficacy in forced-swim tests .
- R-(-)-enantiomer : Lower affinity (IC >10 µM) for nAChRs, highlighting the need for chiral synthesis and enantioselective assays .
Q. What in vivo models are appropriate for neuropharmacological studies?
- Hypertension : Spontaneously hypertensive rats (SHR) for dose-response studies (oral administration, 1–10 mg/kg) .
- Depression/Anxiety : Tail-suspension test (TST) or social defeat stress models, with TC-5214 showing efficacy at 3 mg/kg (i.p.) .
- Neuroprotection : Oxygen-glucose deprivation (OGD) in cortical neurons to assess excitotoxicity inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
